molecular formula C25H31FN2O2 B117584 Nefa-BV CAS No. 153216-44-5

Nefa-BV

Cat. No. B117584
M. Wt: 409.5 g/mol
InChI Key: PUVWOAUSAZFXJD-OSDGYOHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nefa-BV is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In

Mechanism Of Action

The mechanism of action of Nefa-BV is not fully understood, but it is believed to involve the inhibition of reactive oxygen species and the modulation of various signaling pathways. Additionally, Nefa-BV has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.

Biochemical And Physiological Effects

Nefa-BV has been shown to have a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. Additionally, Nefa-BV has been shown to modulate various signaling pathways, including the Nrf2 pathway, which plays a role in cellular defense against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the advantages of using Nefa-BV in lab experiments is its cost-effectiveness and efficiency in synthesis. Additionally, Nefa-BV has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, one of the limitations of using Nefa-BV is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on Nefa-BV, including the exploration of its potential therapeutic applications for various diseases, such as cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of Nefa-BV and its potential interactions with other compounds. Furthermore, the development of novel synthesis methods for Nefa-BV could improve its efficiency and reduce potential toxicity, making it a more valuable tool for scientific research.
In conclusion, Nefa-BV is a synthetic compound that has potential applications in scientific research due to its wide range of biochemical and physiological effects. Its cost-effectiveness and efficiency in synthesis make it a valuable tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of Nefa-BV involves the reaction of 2,5-dimethyl-1,4-benzoquinone with N-ethylformamide in the presence of a catalyst. This reaction produces Nefa-BV in high yields and purity, making it a cost-effective and efficient synthesis method.

Scientific Research Applications

Nefa-BV has been used in various scientific research applications, including the study of oxidative stress, inflammation, and cancer. This compound has been shown to have antioxidant properties, which can protect cells from damage caused by oxidative stress. Additionally, Nefa-BV has been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases. Furthermore, Nefa-BV has been shown to have anticancer properties, making it a potential therapeutic agent for cancer treatment.

properties

CAS RN

153216-44-5

Product Name

Nefa-BV

Molecular Formula

C25H31FN2O2

Molecular Weight

409.5 g/mol

IUPAC Name

N-ethyl-2-(18F)fluoranyl-N-[(6S,7S)-6-hydroxy-7-(4-phenylpiperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide

InChI

InChI=1S/C25H31FN2O2/c1-2-28(25(30)17-26)22-10-6-9-20-15-24(29)23(16-21(20)22)27-13-11-19(12-14-27)18-7-4-3-5-8-18/h3-10,19,23-24,29H,2,11-17H2,1H3/t23-,24-/m0/s1/i26-1

InChI Key

PUVWOAUSAZFXJD-OSDGYOHXSA-N

Isomeric SMILES

CCN(C1=CC=CC2=C1C[C@@H]([C@H](C2)O)N3CCC(CC3)C4=CC=CC=C4)C(=O)C[18F]

SMILES

CCN(C1=CC=CC2=C1CC(C(C2)O)N3CCC(CC3)C4=CC=CC=C4)C(=O)CF

Canonical SMILES

CCN(C1=CC=CC2=C1CC(C(C2)O)N3CCC(CC3)C4=CC=CC=C4)C(=O)CF

synonyms

4-N-ethyl-fluoroacetamidobenzovesamicol
N-ethyl-4-fluoroacetamidobenzovesamicol
N-ethyl-4-fluoroacetamidobenzovesamicol, ((18F)-(+))-isomer
N-ethyl-4-fluoroacetamidobenzovesamicol, ((18F)-(+-))-isomer
NEFA-BV

Origin of Product

United States

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